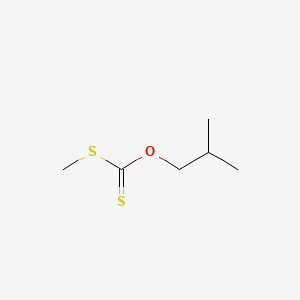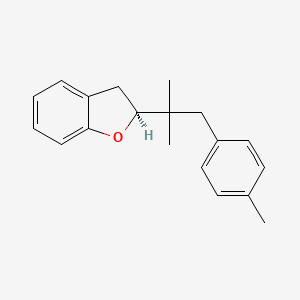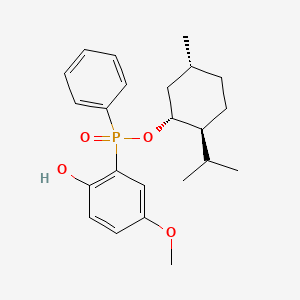
Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester: is an organic compound belonging to the class of carbonodithioates. These compounds are characterized by the presence of a carbonodithioic acid group, where a carbon atom is double-bonded to a sulfur atom and single-bonded to another sulfur atom, which is further bonded to an alkyl or aryl group. This specific compound has a molecular formula of C6H12OS2 and is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester typically involves the reaction of carbon disulfide (CS2) with an alcohol in the presence of a base. One common method is as follows:
Reactants: Carbon disulfide (CS2), methanol (CH3OH), and 2-methylpropanol (C4H10O).
Catalyst/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
The general reaction can be represented as:
CS2+CH3OH+C4H10O→C6H12OS2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate group to thiols or other reduced sulfur-containing compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides (Cl-, Br-), amines (NH3, RNH2).
Major Products
Oxidation: Formation of sulfoxides (R-S(=O)-R’) or sulfones (R-S(=O)2-R’).
Reduction: Formation of thiols (R-SH) or other sulfur-reduced compounds.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester is used as a reagent in the synthesis of various organic compounds. It serves as a precursor for the formation of more complex molecules and is involved in the study of reaction mechanisms.
Biology
In biological research, this compound is used to study the interactions of sulfur-containing compounds with biological molecules. It helps in understanding the role of sulfur in enzymatic reactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their antimicrobial, antifungal, and anticancer activities.
Industry
Industrially, this compound is used in the production of pesticides, fungicides, and rubber chemicals. It acts as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonodithioic acid, S-methyl O-(2-phenylethyl) ester
- Carbonodithioic acid, S-methyl O-(2-methoxyethyl) ester
- Carbonodithioic acid, S-methyl O-(2-chloroethyl) ester
Uniqueness
Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective. For example, its branched alkyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound in both research and industrial applications.
Propriétés
| 69943-68-6 | |
Formule moléculaire |
C6H12OS2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
O-(2-methylpropyl) methylsulfanylmethanethioate |
InChI |
InChI=1S/C6H12OS2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3 |
Clé InChI |
HAWQDXROBHHWFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)





